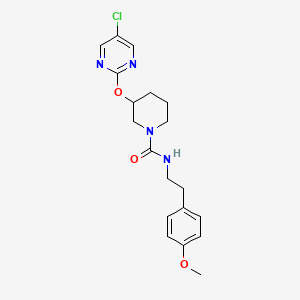

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide

CAS No.: 2034522-71-7

Cat. No.: VC7148433

Molecular Formula: C19H23ClN4O3

Molecular Weight: 390.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034522-71-7 |

|---|---|

| Molecular Formula | C19H23ClN4O3 |

| Molecular Weight | 390.87 |

| IUPAC Name | 3-(5-chloropyrimidin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |

| Standard InChI | InChI=1S/C19H23ClN4O3/c1-26-16-6-4-14(5-7-16)8-9-21-19(25)24-10-2-3-17(13-24)27-18-22-11-15(20)12-23-18/h4-7,11-12,17H,2-3,8-10,13H2,1H3,(H,21,25) |

| Standard InChI Key | AZUHWARPXBQSBJ-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₉H₂₃ClN₄O₃ and a molecular weight of 390.87 g/mol. Its IUPAC name, 3-(5-chloropyrimidin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide, reflects three critical substructures:

-

A piperidine ring substituted at the 3-position with a 5-chloropyrimidin-2-yloxy group.

-

A carboxamide linker bridging the piperidine nitrogen to a 4-methoxyphenethyl moiety.

-

A 5-chloropyrimidine heterocycle, a motif known for its role in kinase inhibition and nucleic acid analog design .

The SMILES notation (COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl) and InChIKey (AZUHWARPXBQSBJ-UHFFFAOYSA-N) provide unambiguous stereochemical and connectivity details.

Comparative Structural Analysis

Structurally analogous compounds, such as N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide (PubChem CID: 122259578), share the piperidine-pyrimidine core but diverge in their N-substituents . The 4-methoxyphenethyl group in the target compound introduces distinct electronic and steric properties compared to bulkier benzhydryl groups, potentially influencing receptor binding and metabolic stability .

Synthesis and Preparation

Synthetic Pathways

The synthesis of 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide likely follows a multi-step sequence:

-

Piperidine Functionalization: Nucleophilic substitution at the 3-position of piperidine with 5-chloro-2-hydroxypyrimidine under basic conditions.

-

Carboxamide Formation: Activation of the piperidine nitrogen with a coupling reagent (e.g., EDCI or HATU) followed by reaction with 4-methoxyphenethylamine.

-

Purification: Chromatographic isolation using reverse-phase HPLC or silica gel chromatography.

A hypothetical reaction scheme is outlined below:

Physicochemical Properties

Key Parameters

| Property | Value/Description | Source |

|---|---|---|

| logP | ~3.6 (predicted) | |

| Solubility | Not experimentally determined | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 6 | |

| Polar Surface Area | 56.03 Ų |

The predicted logP aligns with analogs like N-(3-chloro-2-methylphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide (logP = 3.65) , suggesting moderate lipophilicity suitable for blood-brain barrier penetration. The polar surface area indicates potential for oral bioavailability .

Future Directions

-

Solubility Optimization: Prodrug strategies (e.g., phosphate esterification) could address potential aqueous solubility limitations.

-

Target Deconvolution: High-throughput screening against kinase or protease panels would clarify mechanistic pathways.

-

In Vivo Pharmacokinetics: Radiolabeled studies could quantify bioavailability and tissue distribution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume